3-(Aminomethyl)pentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

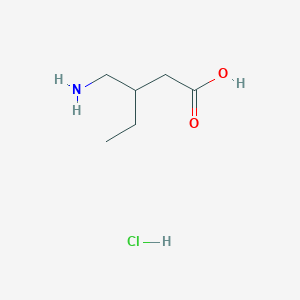

3-(Aminomethyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63386 . It is a hydrochloride salt form of 3-(Aminomethyl)pentanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pentanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the available resources.Scientific Research Applications

-

Compound Synthesis

- Field : Organic Chemistry

- Application : AMPBH serves as a versatile reagent for compound synthesis .

- Method : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .

- Results : This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

-

Catalyst for Various Reactions

- Field : Organic Chemistry

- Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .

- Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .

- Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .

-

Ligand for Protein and Enzyme Investigations

-

Intermediates in Organic Synthesis

- Field : Organic Chemistry

- Application : AMPBH is used as intermediates in organic synthesis .

- Method : The boronic acid group in AMPBH can react with various organic compounds, serving as a key intermediate in the synthesis of complex molecules .

- Results : This property of AMPBH enables the synthesis of a wide range of organic compounds .

-

Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : Hydroxybenzene boronic acids, like AMPBH, are involved in Suzuki-Miyaura cross-coupling reactions .

- Method : In a Suzuki-Miyaura reaction, the boronic acid group in AMPBH reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

- Results : This reaction is widely used in organic synthesis to create biaryl compounds .

-

Catalyst for Amidation and Esterification of Carboxylic Acids

- Field : Organic Chemistry

- Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .

- Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .

- Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .

-

Pharmaceutical Grade Applications

-

Nanopowder Forms

- Field : Nanotechnology

- Application : AMPBH can be used in nanopowder form for various applications .

- Method : The compound can be processed into nanopowder and used in various nanotechnology applications .

- Results : The use of AMPBH in nanopowder form can lead to innovative applications in nanotechnology .

-

Military Grade Applications

properties

IUPAC Name |

3-(aminomethyl)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5(4-7)3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOCMIOWSOZIRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.